molecular formula C20H16ClFN2O2S2 B3008691 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877655-19-1

2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B3008691
CAS RN: 877655-19-1
M. Wt: 434.93
InChI Key: DRDKVUMICHDFIE-UHFFFAOYSA-N
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Description

The compound of interest, 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential in anticancer activity. The related compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, indicating the significance of this class of compounds in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine . This methodological approach suggests that the synthesis of the compound of interest would also involve multi-step reactions, possibly including similar condensation and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography and density functional theory (DFT). For example, the crystal structure of a similar compound was determined to belong to the tetragonal system with specific geometric parameters . The bond lengths and angles obtained from DFT calculations were compared with X-ray diffraction values, ensuring the accuracy of the theoretical model. Such analysis is crucial for understanding the three-dimensional conformation of the compound, which is important for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their HOMO and LUMO energies, which indicate the electron-donating and electron-accepting capabilities, respectively. The molecular electrostatic potential (MEP) surface map provides further insight into the reactive sites of the molecule . These analyses are essential for predicting how the compound might interact with biological targets, such as enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the molecular structure and reactivity analyses. The intermolecular interactions within the crystal structure, as revealed by Hirshfeld surface analysis, give an indication of the compound's stability and packing in the solid state . These properties, along with solubility, melting point, and other physicochemical parameters, are important for the development of the compound as a potential drug.

Relevant Case Studies

The related compounds have been tested for their anticancer activity. For instance, the compound mentioned earlier exhibited marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers, with low micromolar IC50 values . Another study reported the synthesis of a series of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols and their cytotoxic activity on HCT-116 and A-549 cell lines, with some compounds showing significant activity . These case studies demonstrate the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in cancer therapy.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Research on compounds similar to the one mentioned typically involves studying their pharmacokinetics and pharmacodynamics. For example, the preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, were characterized to develop a translational approach based on receptor occupancy to guide dose selection in clinical trials for major depressive disorder (Garner et al., 2015). This study demonstrates the importance of understanding how compounds interact with biological targets and their distribution, metabolism, and excretion in the body.

Environmental and Occupational Exposure

Studies on the environmental and occupational exposure to various chemical compounds, including pesticides and industrial chemicals, provide insights into their potential effects on human health. For instance, research on the movement and deposition of organophosphorus pesticides within residences after application highlights the translocation of these compounds and their potential exposure risks (Lewis et al., 2001). Such studies underscore the significance of monitoring and managing exposure to chemical compounds to mitigate adverse health effects.

Toxicology and Safety Evaluation

Evaluating the toxicology and safety of chemical compounds is crucial for determining their suitability for use in various applications, including therapeutics. Research on the toxicokinetics and metabolism of chlorpyrifos, an organophosphorothioate-type insecticide, in a case of acute human poisoning provides valuable information on its biotransformation and the potential risks associated with exposure (Bicker et al., 2005). Understanding the metabolic pathways and potential toxic effects of chemical compounds is essential for their safe and effective use.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2S2/c1-26-13-5-2-4-12(10-13)24-19(25)18-17(8-9-27-18)23-20(24)28-11-14-15(21)6-3-7-16(14)22/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDKVUMICHDFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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